molecular formula C12H25B B1284230 1-Bromododecane-d25 CAS No. 204259-66-5

1-Bromododecane-d25

Cat. No.: B1284230
CAS No.: 204259-66-5
M. Wt: 274.38 g/mol
InChI Key: PBLNBZIONSLZBU-VVZIYBSUSA-N
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Description

1-Bromododecane-d25, also known as Lauryl bromide-d25, is a highly deuterated compound with the molecular formula CD3(CD2)10CD2Br. It is a colorless liquid used primarily as a long-chain alkylating agent in organic synthesis. The compound is characterized by its high isotopic purity, making it valuable in various scientific research applications .

Biochemical Analysis

Biochemical Properties

1-Bromododecane-d25 plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by transferring its alkyl group to these molecules. This interaction can modify the structure and function of the target biomolecules, leading to changes in their activity. For instance, this compound can interact with enzymes involved in lipid metabolism, altering their catalytic activity and affecting the overall metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability. This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s alkylating properties allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism. These effects are often observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes involved in lipid metabolism, leading to the production of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to lipid transport proteins, aiding its distribution within the lipid bilayer of cell membranes. This distribution can influence the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production. The localization of this compound within these organelles can significantly impact its biochemical activity and overall cellular function .

Preparation Methods

1-Bromododecane-d25 can be synthesized through several methods:

Chemical Reactions Analysis

1-Bromododecane-d25 undergoes several types of chemical reactions:

Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNBZIONSLZBU-VVZIYBSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583892
Record name 1-Bromo(~2~H_25_)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204259-66-5
Record name 1-Bromo(~2~H_25_)dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromododecane-d25
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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